molecular formula C21H17N3O2 B251910 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B251910
M. Wt: 343.4 g/mol
InChI Key: SBGVWPZDUIRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitosis and cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it a potential target for cancer therapy.

Mechanism of Action

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is involved in the regulation of mitosis and cell division, and its overexpression has been observed in various types of cancer. Inhibition of Aurora A kinase by 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to mitotic defects and cell death in cancer cells.
Biochemical and physiological effects:
2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to induce mitotic defects, including spindle abnormalities and chromosome misalignment, in cancer cells. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit tumor growth and increase survival in animal models of cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated, with manageable side effects, including fatigue, nausea, and diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it specifically targets Aurora A kinase, which is overexpressed in various types of cancer. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it may have off-target effects on other kinases, which may limit its specificity for Aurora A kinase.

Future Directions

There are several future directions for the development of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and other Aurora A kinase inhibitors. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of biomarkers that can predict response to Aurora A kinase inhibitors, which may help identify patients who are most likely to benefit from these therapies. Finally, the development of more potent and specific Aurora A kinase inhibitors may improve the efficacy of these therapies in the treatment of cancer.

Synthesis Methods

The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine, the synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, and the purification of the final product. The synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-3-nitropyridine with ethyl oxalyl chloride, followed by reduction with zinc powder. The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 4-bromo-2-methylphenylboronic acid, followed by Suzuki coupling with 2-methyl-3-(trifluoromethyl)aniline. The final product is purified by column chromatography.

Scientific Research Applications

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been evaluated as a monotherapy and in combination with other anticancer agents for the treatment of solid tumors, including ovarian cancer, non-small cell lung cancer, and advanced solid tumors. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential as a radiosensitizer in cancer therapy.

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

SBGVWPZDUIRXRD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.